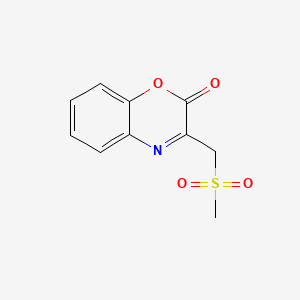
(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a cyclopropylmethylamino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with cyclopropylmethylamine. One common method includes the following steps:
Starting Material: The synthesis begins with piperidine, which is reacted with cyclopropylmethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the corresponding piperidine derivative.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: (4-((Cyclopropylmethyl)amino)piperidin-4-yl)carboxylic acid.
Reduction: (4-((Cyclopropylmethyl)amino)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties required in industrial applications.
Mechanism of Action
The mechanism of action of (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol depends on its interaction with biological targets. It may bind to specific receptors or enzymes, altering their activity. The cyclopropylmethylamino group and the hydroxymethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Methylpropyl)aminopiperidin-4-yl)methanol: Similar structure but with a different substituent on the amino group.
(4-(Cyclopropylmethyl)aminopiperidine: Lacks the hydroxymethyl group.
Uniqueness
(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol is unique due to the presence of both the cyclopropylmethylamino group and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
[4-(cyclopropylmethylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H20N2O/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9/h9,11-13H,1-8H2 |
InChI Key |
REPJGLRFXJMGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2(CCNCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


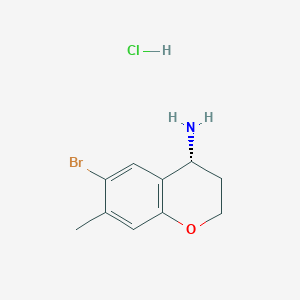
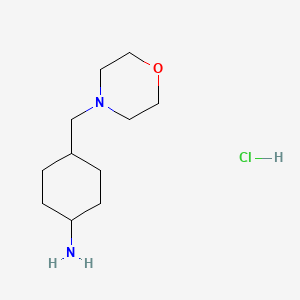
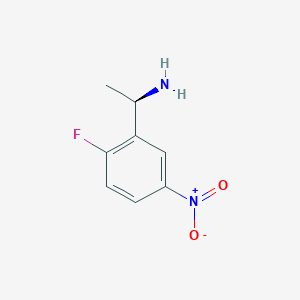
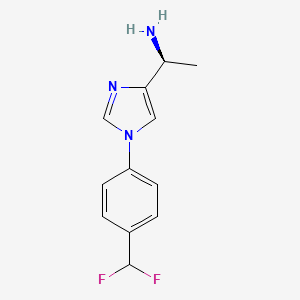
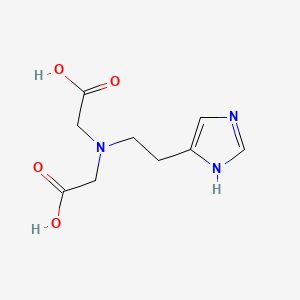
![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
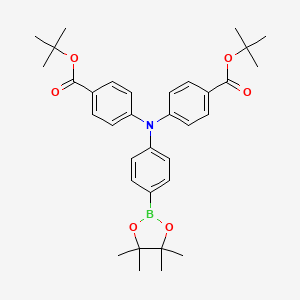
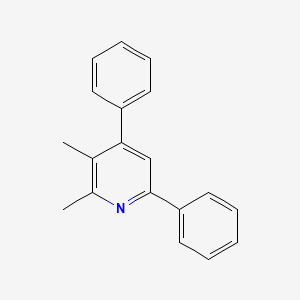
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
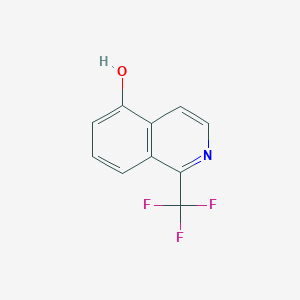
![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)

![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)
